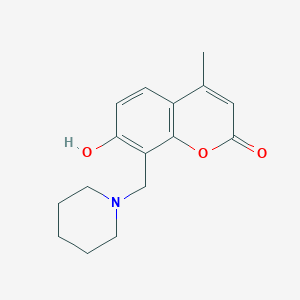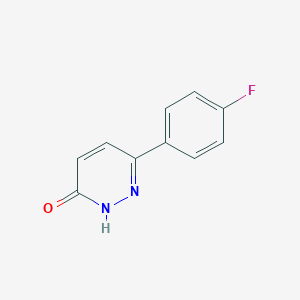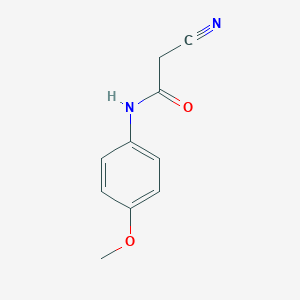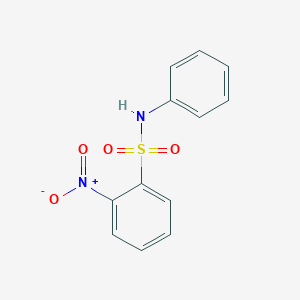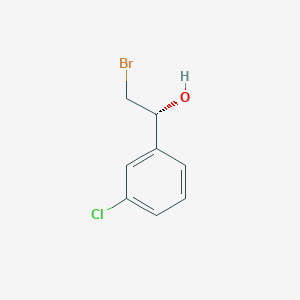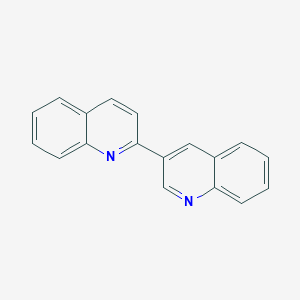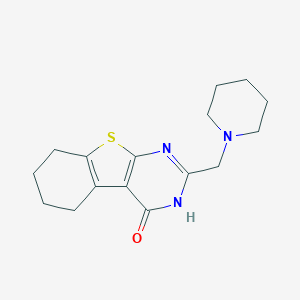
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzothieno-pyrimidinone family and has been shown to exhibit promising activity against various diseases.
科学的研究の応用
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors. It has been suggested that this compound may inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its therapeutic effects.
生化学的および生理学的効果
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to exhibit promising activity against various diseases, making it a valuable tool for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for the study of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and molecular targets. This will help to better understand its therapeutic effects and aid in the development of more effective drugs. Another direction is to explore its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base. The resulting intermediate is then reacted with piperidine and formaldehyde to yield the final product. The synthesis of this compound has been optimized and improved over the years to increase yield and purity.
特性
CAS番号 |
20886-96-8 |
|---|---|
製品名 |
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one |
分子式 |
C16H21N3OS |
分子量 |
303.4 g/mol |
IUPAC名 |
2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
InChIキー |
IWVIFYLUTNWQIY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
正規SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
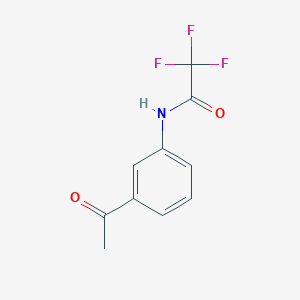
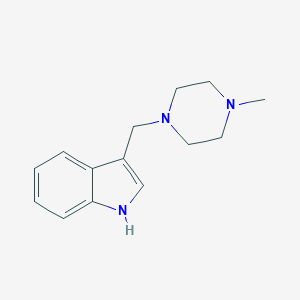
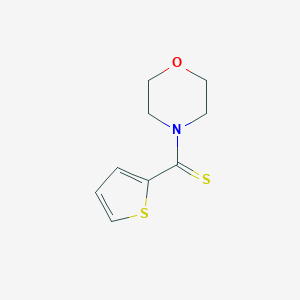
![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
